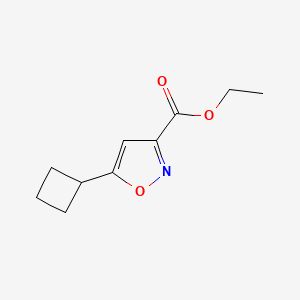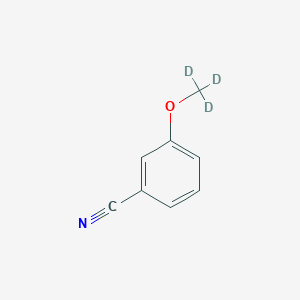
3-(Methoxy-D3)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxy-D3)benzonitrile is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, where a methoxy group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy-D3)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst. One of the green synthetic routes involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . The reaction conditions usually include a temperature of around 120°C and a reaction time of approximately 2 hours.
Industrial Production Methods
Industrial production of this compound can be achieved through the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air. These methods are advantageous due to their scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxy-D3)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Methoxy-D3)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organic pigments and dyes.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of coatings, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 3-(Methoxy-D3)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzonitrile: A non-deuterated version of the compound with similar chemical properties.
4-Methoxybenzonitrile: Another isomer with the methoxy group at the fourth position.
2-Methoxybenzonitrile: An isomer with the methoxy group at the second position.
Uniqueness
3-(Methoxy-D3)benzonitrile is unique due to the presence of the deuterium atoms, which can provide insights into reaction mechanisms and isotope effects. This makes it particularly valuable in research applications where isotopic labeling is required .
Propiedades
Fórmula molecular |
C8H7NO |
|---|---|
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
3-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3/i1D3 |
Clave InChI |
KLXSUMLEPNAZFK-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC(=C1)C#N |
SMILES canónico |
COC1=CC=CC(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)
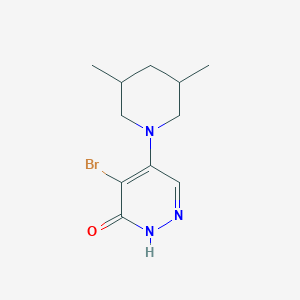

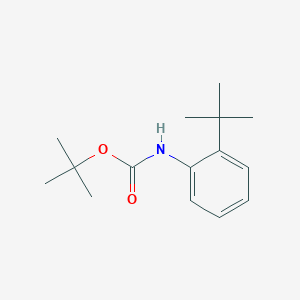
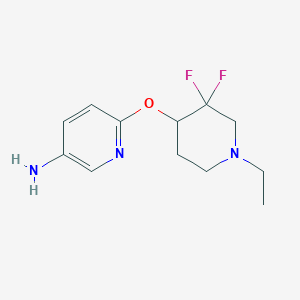
![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)
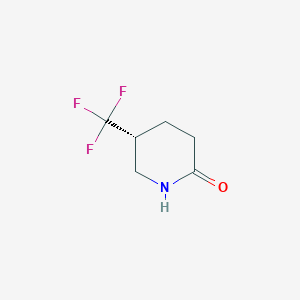

![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
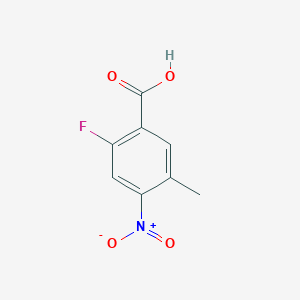

![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
